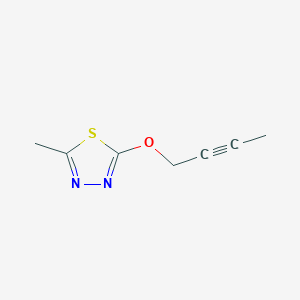

2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-but-2-ynoxy-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-3-4-5-10-7-9-8-6(2)11-7/h5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTBNRWZHAFZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NN=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-butyn-1-ol with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Reaction Scheme:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base: Potassium carbonate () or triethylamine (TEA).

- Temperature: Room temperature (RT) to 60°C.

- Time: 6–12 hours.

- Substitution of the thiol (-SH) group with alkoxy (-OR) groups is efficient when using ω-haloalkyl reagents.

- The but-2-yn-1-yl group introduces steric and electronic effects due to the triple bond, potentially enhancing reactivity in downstream modifications.

Functionalization via Click Chemistry

The terminal alkyne in the but-2-yn-1-yloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives.

Reaction Example:

- Forms bioconjugates for medicinal chemistry applications.

- Enhances solubility or targeting via triazole modifications.

Electrophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes electrophilic substitution at positions 2 and 5. Substituents influence reactivity:

| Position | Reactivity | Example Reactions |

|---|---|---|

| 2 | Moderate | Bromination, nitration |

| 5 | High | Chlorination, coupling with aryl halides |

- Electron-withdrawing groups (e.g., Cl, NO) at position 5 enhance electrophilic substitution.

- The methyl group at position 5 directs substitutions to position 2.

Palladium-Catalyzed Cross-Coupling Reactions

The alkyne moiety participates in Sonogashira coupling with aryl/heteroaryl halides.

Reaction Scheme:

- Catalyst: Pd(PPh) or PdCl.

- Ligand: Copper iodide (CuI).

- Solvent: Tetrahydrofuran (THF) or acetonitrile.

Yield Range: 60–85% (reported for analogous couplings) .

Hydrolysis of the Alkoxy Group

Under acidic conditions, the but-2-yn-1-yloxy group hydrolyzes to regenerate the thiol:Applications :

- Reversible functionalization for prodrug design.

Stability and Degradation

- Thermal Stability: Stable up to 150°C; decomposes above 200°C via cleavage of the alkyne moiety .

- Photostability: Susceptible to UV-induced cyclization of the alkyne group .

Comparative Reactivity of Analogues

Mechanistic Insights

Scientific Research Applications

2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the 1,3,4-Thiadiazole Core

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly substituent-dependent. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Thiadiazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂): Nitroaryl derivatives (e.g., from ) exhibit strong antiprotozoal activity due to redox cycling and DNA interaction .

- Alkynyloxy Substituents : The prop-2-yn-1-yloxy group in ’s compound 8a showed moderate antiproliferative activity, suggesting that longer alkynyl chains (e.g., but-2-yn-1-yloxy) may improve membrane permeability and target binding .

- Thiol vs. Alkoxy Groups : Thiol-containing analogs (e.g., 2-mercapto derivatives) are more reactive in enzymatic processes, as seen in cefazolin synthesis , whereas alkoxy groups may reduce toxicity and improve stability.

Insights :

- Antiproliferative Potential: Thiadiazoles with bulky aryl groups (e.g., trimethoxyphenyl in ) show strong activity, suggesting that the but-2-yn-1-yloxy group in the target compound may similarly inhibit cancer cell proliferation .

- Antimicrobial Activity : Oxadiazole analogs () with methyl and cyclopropylmethoxy groups exhibit moderate antibacterial effects, implying that the target compound’s methyl and alkynyloxy substituents could synergize for enhanced activity .

Physicochemical Properties

Table 3: Physicochemical Data for Thiadiazole Derivatives

Analysis :

- The but-2-yn-1-yloxy group increases LogP compared to mercapto or amino analogs, suggesting improved lipid membrane penetration but reduced aqueous solubility.

- Methyl substitution at C5 (common in ) enhances thermal stability, as seen in high melting points .

Biological Activity

2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole is a compound within the thiadiazole family known for its diverse biological activities. This article delves into its biological activity, highlighting its potential as an anticancer agent and its antimicrobial properties, supported by various research findings and case studies.

- Common Name : this compound

- CAS Number : 2199343-42-3

- Molecular Weight : 168.22 g/mol

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies :

- Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that several thiadiazole derivatives showed suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. Notably, compounds with specific substitutions exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .

- Structure–Activity Relationship (SAR) :

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens.

Antimicrobial Studies :

- Broad-Spectrum Activity :

- Minimum Inhibitory Concentration (MIC) :

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Notable Findings |

|---|---|---|

| Anticancer | A549, SK-MEL-2, SK-OV-3 | IC50 values as low as 4.27 µg/mL |

| Antimicrobial | S. aureus, E. coli | MIC values lower than standard antibiotics |

| Antifungal | Candida albicans, A. niger | Effective against various fungal strains |

The biological activities of 1,3,4-thiadiazole derivatives are attributed to their ability to interact with specific molecular targets in cells:

- Cytotoxic Mechanisms : The compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

- Antimicrobial Mechanisms : The action against bacteria and fungi likely involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(But-2-yn-1-yloxy)-5-methyl-1,3,4-thiadiazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole precursors and alkynyl ethers. For example, copper(I)-catalyzed reactions (e.g., CuI with 2-picolinic acid as a ligand in dimethyl sulfoxide at 70–80°C for 24–36 hours) are effective for introducing alkynyloxy groups . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and catalyst loading to minimize side products.

Q. How is structural verification performed for this compound?

- Methodological Answer : Characterization employs:

- 1H/13C NMR : Confirms substituent positions and integration ratios .

- IR spectroscopy : Validates functional groups (e.g., C≡C stretches at ~2100 cm⁻¹ for the alkynyl group) .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (±0.3% tolerance) .

- X-ray crystallography (using SHELXL or OLEX2): Resolves bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What are the key reactivity patterns of the alkynyloxy group in this compound?

- Methodological Answer : The but-2-yn-1-yloxy group undergoes:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives .

- Nucleophilic substitution : Reacts with thiols or amines under basic conditions, enabling diversification of the thiadiazole scaffold .

Advanced Research Questions

Q. How can computational methods elucidate the formation mechanism of this compound?

- Methodological Answer : Density functional theory (DFT/B3LYP/6-311+G(2d2p)) and MP2 calculations model multi-step reaction pathways, including activation barriers for cyclization and substituent incorporation. These methods predict intermediates (e.g., thiosemicarbazide derivatives) and guide experimental optimization .

Q. What strategies are used to assess bioactivity, and how do structural modifications influence pharmacological potential?

- Methodological Answer :

- Molecular docking (AutoDock Vina or Schrödinger Suite): Screens binding affinity to targets like α-glucosidase or bacterial enzymes. For example, derivatives with extended conjugation (e.g., styryl groups) show enhanced binding via π-π stacking .

- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., -Br or -CF₃) at the 5-methyl position increases antimicrobial potency by ~40% compared to unsubstituted analogs .

Q. How do fluorescence properties of thiadiazole derivatives inform material science applications?

- Methodological Answer : Fluorescence spectra (excitation/emission peaks) are measured using fluorimeters. Derivatives with conjugated double bonds (e.g., styryl substituents) exhibit red-shifted emission (390–550 nm) and higher quantum yields (Φ = 0.45–0.62), making them suitable for blue-light-emitting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.